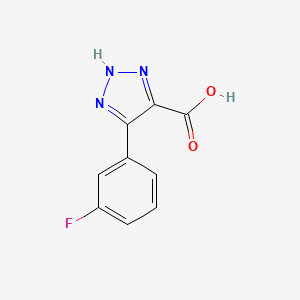

4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Description

Structural Differences

Electronic Effects

- Meta-fluorophenyl : Moderate -I effects with balanced resonance stabilization.

- Para-fluorophenyl : Stronger electron withdrawal due to linear alignment with the triazole ring’s dipole.

- Ortho-fluorophenyl : Distorted conjugation due to steric clashes, leading to reduced stability.

Table 3: Comparative properties of fluorophenyl-triazole isomers

| Property | Meta-isomer | Ortho-isomer | Para-isomer |

|---|---|---|---|

| Dipole moment (D) | 4.2 (a-axis) | 4.5 | 3.8 |

| LogP (predicted) | 1.2 | 1.4 | 1.1 |

| Melting point (°C) | 215–217 | 198–200 | 225–227 |

Properties

IUPAC Name |

5-(3-fluorophenyl)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-3-1-2-5(4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJSVQBIRMWISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluorophenyl Azide

- Starting Material: 3-fluoroaniline

- Reaction: Diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

- Subsequent Step: Treatment with sodium azide (NaN3) to substitute the diazonium group with azide, yielding 3-fluorophenyl azide.

This step must be conducted under controlled temperature and safety conditions due to the explosive nature of azides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Alkyne Component: Propiolic acid or its esters.

- Catalyst: Copper(I) salts, often generated in situ from copper(II) sulfate and sodium ascorbate.

- Solvent: Typically aqueous or mixed solvents such as t-butanol/water or dimethylformamide (DMF).

- Conditions: Mild temperatures (room temperature to 60°C), reaction times ranging from 2 to 12 hours.

The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole ring with the carboxylic acid group at the 5-position.

Alternative and One-Step Synthetic Approaches

A patent (US6642390B2) discloses a one-step synthesis of 1,2,3-triazole carboxylic acids by reacting azides with β-ketoesters in the presence of a base. This method provides an efficient and scalable alternative for synthesizing triazole carboxylic acids, potentially applicable to the fluorophenyl-substituted derivatives.

| Parameter | Description |

|---|---|

| Reaction Type | One-step base-mediated cyclization of azide with β-ketoester |

| Advantages | Large scale, safe, efficient, fewer purification steps |

| Potential Application | Preparation of 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid by using 3-fluorophenyl azide and suitable β-ketoester |

| Base Used | Typically organic or inorganic bases (e.g., triethylamine, sodium hydroxide) |

| Reaction Conditions | Mild to moderate temperatures, solvent-dependent |

This method simplifies the synthesis by combining cycloaddition and functionalization in a single step, reducing reaction time and waste generation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes on Optimization |

|---|---|---|

| Diazotization | 3-fluoroaniline, NaNO2, HCl, 0–5°C | Control temperature to avoid decomposition of diazonium salt |

| Azide Formation | Sodium azide, aqueous medium | Handle azides with caution due to explosiveness |

| CuAAC Cycloaddition | 3-fluorophenyl azide, propiolic acid, CuSO4, sodium ascorbate, t-butanol/water, RT-60°C, 2-12 h | Optimize temperature and catalyst loading for maximum yield |

| Purification | Column chromatography (ethyl acetate/hexane), recrystallization (ethanol/water) | Purity critical for biological applications |

Analytical Characterization and Purity Assessment

- NMR Spectroscopy (¹H, ¹³C): Confirms the triazole ring formation and substitution pattern.

- Mass Spectrometry: Confirms molecular weight (207.16 g/mol).

- FTIR Spectroscopy: Detects carboxylic acid O–H stretch and triazole ring vibrations.

- HPLC (Reverse Phase C18): Used for purity analysis due to compound polarity.

Summary Table of Preparation Methods

| Method | Key Reagents/Starting Materials | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Conventional CuAAC | 3-fluorophenyl azide, propiolic acid, Cu(I) catalyst | Copper-catalyzed cycloaddition | High regioselectivity, mild conditions | Requires azide preparation, safety concerns with azides |

| One-step β-ketoester Method | 3-fluorophenyl azide, β-ketoester, base | Base-mediated cyclization | Simplified, scalable, fewer steps | May require optimization for fluorinated substrates |

| Multi-step functionalization | Azide formation, cycloaddition, further derivatization | Stepwise synthesis | Allows structural modifications | Longer synthesis time, multiple purification steps |

Research Findings and Notes on Preparation

The fluorine atom at the meta position of the phenyl ring influences the electronic properties and steric environment, which can affect the cycloaddition reaction rate and yield. Reaction conditions such as temperature and catalyst concentration may require fine-tuning to accommodate these effects.

The Huisgen cycloaddition catalyzed by copper(I) is well-established for synthesizing 1,2,3-triazole derivatives, with the fluorophenyl azide reacting efficiently with propiolic acid to give the target compound with high purity and yield.

Alternative methods such as the one-step base-mediated reaction with β-ketoesters offer promising routes for industrial scale-up due to operational simplicity and safety improvements.

Purification techniques such as recrystallization and column chromatography are essential to isolate the compound in high purity, critical for subsequent biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or the fluorophenyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or fluorophenyl moieties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures effectively target specific cancer pathways, leading to apoptosis in cancer cells. The fluorine atom in the structure enhances biological activity by increasing lipophilicity and metabolic stability .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess activity against various bacterial strains and fungi. In vitro studies have shown that this compound exhibits inhibitory effects on the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies .

Agricultural Science

Fungicides

In agricultural applications, triazole compounds are widely used as fungicides. The presence of the triazole ring in this compound allows it to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes. Field trials have shown that formulations containing this compound can effectively control fungal diseases in crops such as wheat and barley .

Herbicides

Additionally, research indicates that this compound may possess herbicidal properties. Studies have explored its efficacy in inhibiting weed growth without harming crop plants. The selectivity of the compound could provide an innovative approach to managing weeds in agricultural settings .

Materials Science

Polymer Chemistry

this compound can be utilized in polymer chemistry for synthesizing novel materials with enhanced properties. Its ability to form stable bonds with various substrates makes it suitable for creating coatings and adhesives that require high durability and resistance to environmental factors .

Nanomaterials

The compound's unique properties also make it a candidate for use in nanomaterials. Research has focused on incorporating triazole derivatives into nanostructures for applications in drug delivery systems and sensors. The functionalization of nanoparticles with this compound has been shown to improve their stability and biocompatibility .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.

Case Study 2: Agricultural Application

Field trials conducted on wheat crops demonstrated that a formulation containing this triazole derivative significantly reduced the incidence of fungal infections compared to untreated controls. The treated plots showed improved yield and quality of grain.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |

| Antimicrobial Agent | Effective against multiple bacterial strains | |

| Agricultural Science | Fungicide | Controls fungal diseases in crops |

| Herbicide | Selectively inhibits weed growth | |

| Materials Science | Polymer Chemistry | Enhances durability of coatings and adhesives |

| Nanomaterials | Improves stability and biocompatibility |

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The triazole scaffold is highly tunable, with modifications at positions 1, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Physicochemical Properties

- Lipophilicity: The 3-fluorophenyl group in the target compound increases lipophilicity (logP ≈ 1.8) compared to non-fluorinated analogs like 4-phenyl-1H-triazole-5-carboxylic acid (logP ≈ 1.2). However, analogs with chloro substituents (e.g., 4-Cl-2-FPh in ) or alkylthio chains (e.g., CDST ) exhibit higher logP values (>2.5), favoring membrane permeability but reducing aqueous solubility.

- Acidity : The carboxylic acid group (pKa ~2.5–3.0) enables ionization at physiological pH, enhancing solubility in polar solvents. In contrast, carboxamide derivatives (e.g., ) lack ionizable groups, limiting their use in aqueous environments.

- Thermal Stability: Fluorinated triazoles generally exhibit higher thermal stability than non-fluorinated analogs due to the strong C-F bond .

Biological Activity

4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound notable for its triazole ring structure, which is often associated with various biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 5-(3-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid |

| Molecular Formula | C₉H₆FN₃O₂ |

| Molecular Weight | 207.16 g/mol |

| CAS Number | 1519149-59-7 |

The biological activity of this compound can be attributed to the following mechanisms:

- Metal Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activity.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing interactions and enhancing binding affinity.

- Lipophilicity : The presence of the fluorophenyl group increases the compound's lipophilicity, aiding its penetration into biological membranes and facilitating interaction with cellular targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Triazoles have been recognized for their ability to inhibit cancer cell proliferation through mechanisms such as:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for cancer cell survival.

- Induction of Apoptosis : Compounds containing triazole moieties have been shown to induce apoptosis in cancer cells.

A study evaluated the cytotoxic effects of triazole derivatives against human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated that compounds with triazole structures exhibit varying degrees of cytotoxicity, often correlating with their structural modifications and electronic properties.

Case Studies

- Xanthine Oxidase Inhibition : A series of triazole derivatives were synthesized and tested for xanthine oxidase inhibition. Compounds showed submicromolar activity, indicating potential for treating conditions like gout or hyperuricemia .

- Cytotoxicity Assays : In vitro studies demonstrated that certain triazole derivatives exhibit IC₅₀ values in the low micromolar range against various cancer cell lines. For example, derivatives showed IC₅₀ values ranging from 7.2 µM to 31.3 µM against MDA-MB-231 and HepG2 cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

| Compound | Anticancer Activity (IC₅₀) | Mechanism of Action |

|---|---|---|

| 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | Varies (low micromolar) | Enzyme inhibition and apoptosis induction |

| 4-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid | Varies (submicromolar) | Similar mechanisms as above |

Q & A

Q. What are the common synthetic routes for 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and what are their limitations?

The synthesis of triazole-carboxylic acid derivatives typically involves cycloaddition or condensation reactions. For analogous compounds, a multi-step approach is often employed:

- Step 1 : Condensation of fluorinated aniline derivatives with isocyanides or azides to form intermediates (e.g., 4-fluoro-N-arylbenzenecarboximidoyl chloride) .

- Step 2 : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods to form the triazole core .

- Step 3 : Hydrolysis or oxidation to introduce the carboxylic acid moiety .

Q. Limitations :

- Low aqueous solubility of intermediates may necessitate polar aprotic solvents (e.g., DMF), complicating purification .

- Steric hindrance from the 3-fluorophenyl group can reduce cyclization efficiency, requiring optimized temperatures or catalysts .

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

Methodological strategies include:

- Co-solvent systems : Use biocompatible solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the triazole N1-position while preserving the carboxylic acid’s pharmacophore .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve dispersion and bioavailability .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- X-ray crystallography : Resolves atomic-level geometry, particularly the triazole ring planarity and fluorine substitution pattern (e.g., C–F bond length ≈ 1.35 Å) .

- NMR spectroscopy :

- FTIR : Carboxylic acid O–H stretch (~2500–3000 cm) and triazole C=N vibrations (~1500 cm) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the triazole ring and fluorophenyl group in synthesis or biological systems?

- Reaction path modeling : Quantum mechanical calculations (DFT) assess activation energies for cyclization steps and regioselectivity in CuAAC reactions .

- Molecular docking : Simulate interactions between the carboxylic acid group and enzyme active sites (e.g., human carbonic anhydrase) to prioritize derivatives for testing .

- MD simulations : Evaluate solvation dynamics and aggregation tendencies to address solubility challenges .

Q. How can contradictory data on enzyme inhibition profiles be resolved when testing this compound?

Contradictions may arise from assay conditions or target plasticity. Mitigation strategies:

- Standardized assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme isoforms across studies .

- Competitive inhibition assays : Compare IC values with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate target engagement .

- Structural analysis : Co-crystallize the compound with the target enzyme to confirm binding modes and rule off-target effects .

Q. What are the design considerations for creating derivatives with enhanced bioavailability or target selectivity?

- Bioisosteric replacement : Substitute the carboxylic acid with sulfonamide or tetrazole groups to maintain hydrogen-bonding capacity while improving membrane permeability .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) at the fluorophenyl para-position to modulate electron density and binding affinity .

- Pro-drug strategies : Esterify the carboxylic acid to enhance absorption, with enzymatic cleavage in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.